molecular formula C13H22O2 B12753026 Propyl 2,4-decadienoate CAS No. 84788-08-9

Propyl 2,4-decadienoate

Cat. No.: B12753026
CAS No.: 84788-08-9
M. Wt: 210.31 g/mol
InChI Key: RKDOXCGYGLYOBV-BNFZFUHLSA-N
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Description

Propyl 2,4-decadienoate is an organic compound with the molecular formula C₁₃H₂₂O₂. It is a fatty acid ester, specifically the propyl ester of 2,4-decadienoic acid. This compound is known for its fruity aroma and is commonly used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl 2,4-decadienoate is typically synthesized through an esterification reaction. The process involves the following steps :

    Condensation Reaction: Acetone and hexanedial undergo a condensation reaction to form 2,4-hexadienol.

    Esterification Reaction: The 2,4-hexadienol is then esterified with propanoic acid to produce this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common practices to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Propyl 2,4-decadienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes and acids.

    Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, forming saturated esters.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

Propyl 2,4-decadienoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and other organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Widely used in the flavor and fragrance industry due to its fruity aroma. .

Mechanism of Action

The mechanism of action of propyl 2,4-decadienoate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it can interact with myofibrillar proteins, altering their conformation and inducing oxidative degradation. This interaction is primarily driven by hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Propyl 2,4-decadienoate belongs to the class of fatty acid esters, which includes several similar compounds:

    Ethyl 2,4-decadienoate: Similar in structure but with an ethyl group instead of a propyl group. It also has a fruity aroma and is used in the flavor and fragrance industry.

    Methyl 2,4-decadienoate: Contains a methyl group and is used for similar applications.

    Butyl 2,4-decadienoate: Contains a butyl group and is used in the formulation of various fragrances.

Uniqueness: this compound is unique due to its specific aroma profile and its ability to interact with biological molecules in a distinct manner. Its longer carbon chain compared to ethyl and methyl esters provides different physicochemical properties, making it suitable for specific applications .

Properties

CAS No.

84788-08-9

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

propyl (2E,4E)-deca-2,4-dienoate

InChI

InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-13(14)15-12-4-2/h8-11H,3-7,12H2,1-2H3/b9-8+,11-10+

InChI Key

RKDOXCGYGLYOBV-BNFZFUHLSA-N

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)OCCC

Canonical SMILES

CCCCCC=CC=CC(=O)OCCC

density

0.913-0.919

physical_description

colourless to light pale yellow liquid;  Bartlett pear aroma

solubility

Soluble in fat;  Insoluble in water
soluble (in ethanol)

Origin of Product

United States

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